

2-Chlorothiazole: A Comprehensive Physicochemical Profile for the Research Professional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chlorothiazole**

Cat. No.: **B1198822**

[Get Quote](#)

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis, formulation, and biological application. This guide provides a detailed technical overview of the core physicochemical characteristics of **2-Chlorothiazole**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[\[1\]](#)[\[2\]](#)

Core Physicochemical Data

The fundamental physicochemical properties of **2-Chlorothiazole** are summarized in the table below. These values have been compiled from various sources and represent a consensus of reported data. It is important to note that minor variations in these values can occur due to experimental conditions and sample purity.

Property	Value	Source(s)
Molecular Formula	C_3H_2ClNS	[3][4][5]
Molecular Weight	119.57 g/mol	[3][4][6]
Appearance	Colorless to pale yellow liquid or solid	[1][3]
Melting Point	85 °C	[3][7][8]
Boiling Point	145-146 °C	[3][7]
Density	1.378 - 1.393 g/mL at 25 °C	[3][7][8]
Solubility	Soluble in ether.[3][8] Water solubility is limited.[9]	[3][8][9]
pKa (Predicted)	0.84 ± 0.10	[3][8]
logP (Calculated)	1.7	[6]
Vapor Pressure	1.194 mmHg at 25 °C	[3][8]
Refractive Index	n _{20/D} 1.551	[3][8]
Flash Point	54 - 63.2 °C	[3][7]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of **2-Chlorothiazole** in research and development. The following section outlines detailed methodologies for key experimental procedures.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid is a crucial indicator of its purity.[1]

Apparatus:

- Thiele tube
- Capillary tubes (one end sealed)

- Thermometer (calibrated)
- Heating oil (e.g., mineral oil, silicone oil)
- Bunsen burner or other heat source
- Mortar and pestle

Procedure:

- Sample Preparation: Finely powder a small amount of **2-Chlorothiazole** using a mortar and pestle. Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]
- Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the thermometer and attached capillary tube into the Thiele tube containing heating oil, making sure the oil level is above the top of the sample but below the open end of the capillary tube.
- Observation: Gently heat the side arm of the Thiele tube with a small flame.[1] The convection currents in the oil will ensure uniform heating.[1]
- Data Recording: As the temperature approaches the expected melting point, heat more slowly (1-2 °C per minute).[1] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is reported as T1-T2. A narrow range (0.5-1 °C) indicates a high degree of purity. [7]

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

- Small test tube or fusion tube

- Capillary tube (one end sealed)
- Thermometer
- Heating apparatus (e.g., Mel-Temp apparatus or Thiele tube with heating oil)

Procedure:

- Sample Preparation: Place a small amount (a few drops) of liquid **2-Chlorothiazole** into the small test tube.
- Capillary Inversion: Place the sealed capillary tube, open end down, into the liquid in the test tube.
- Heating: Attach the test tube to a thermometer and heat it in a heating bath.
- Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[11]

Solubility in Water (OECD 105 - Flask Method)

This method determines the saturation mass concentration of a substance in water at a given temperature.[12][13]

Apparatus:

- Flask with a stirrer
- Constant temperature bath (e.g., 20 ± 0.5 °C)
- Analytical balance
- Centrifuge or filtration apparatus

- Analytical instrument for concentration determination (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

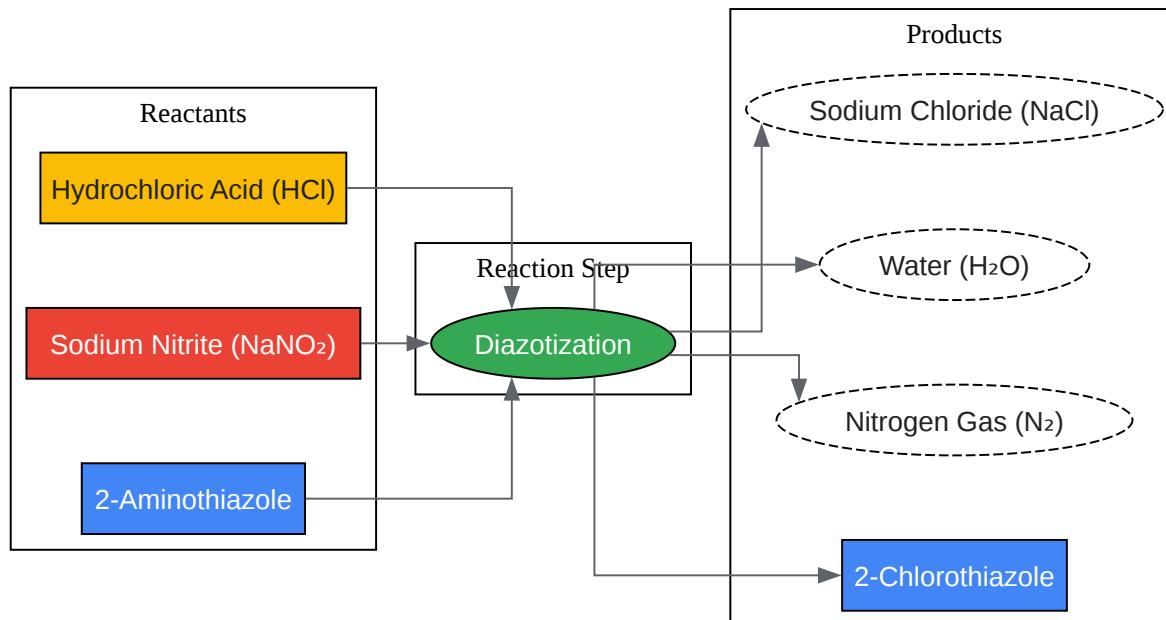
- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Equilibration: An excess amount of **2-Chlorothiazole** is added to a known volume of water in a flask. The mixture is agitated in a constant temperature bath until equilibrium is reached.
- Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- Concentration Analysis: The concentration of **2-Chlorothiazole** in the clear aqueous phase is determined using a suitable and validated analytical method.
- Calculation: The water solubility is expressed as the mass of the substance per volume of the solution (g/L).

Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and a widely accepted method for determining the octanol-water partition coefficient (logP).^{[3][14]}

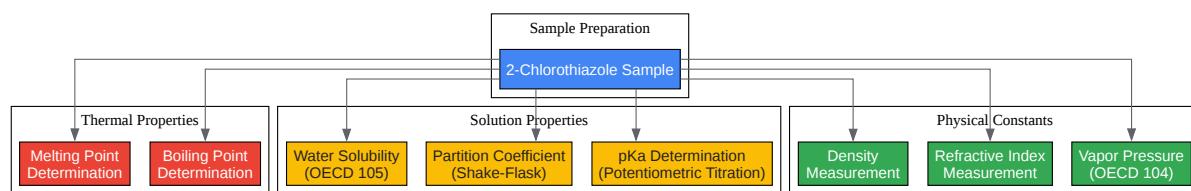
Apparatus:

- Separatory funnels or centrifuge tubes with screw caps
- Mechanical shaker
- Centrifuge (if necessary)
- Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
- n-Octanol (pre-saturated with water)


- Water (pre-saturated with n-octanol)

Procedure:

- Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents together and allowing them to separate.
- Partitioning: A known amount of **2-Chlorothiazole** is dissolved in either n-octanol or water. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.
- Equilibration: The mixture is shaken for a predetermined time to allow for the partitioning of the solute between the two phases to reach equilibrium.
- Phase Separation: The two phases are separated, typically by centrifugation to ensure complete separation.
- Concentration Analysis: The concentration of **2-Chlorothiazole** in each phase is determined using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is the logP value.


Visualized Workflows and Pathways

To further aid in the understanding of the synthesis and characterization of **2-Chlorothiazole**, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Chlorothiazole** via Diazotization of 2-Aminothiazole.

[Click to download full resolution via product page](#)

Caption: Workflow for the Determination of Key Physicochemical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. acri.gov.tw [acri.gov.tw]
- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. benchchem.com [benchchem.com]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [2-Chlorothiazole: A Comprehensive Physicochemical Profile for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198822#physicochemical-properties-of-2-chlorothiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com